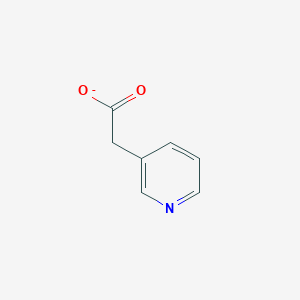

3-Pyridylacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6NO2- |

|---|---|

Molecular Weight |

136.13 g/mol |

IUPAC Name |

2-pyridin-3-ylacetate |

InChI |

InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/p-1 |

InChI Key |

WGNUNYPERJMVRM-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Bio-Mechanistic Profile of 3-Pyridylacetate: Metabolic Modulator and Pharmacophore Scaffold

Executive Technical Summary

3-Pyridylacetate (3-PAA; CAS: 501-81-5) is a pyridine-substituted carboxylic acid that occupies a unique dual niche in biomedical science. Physiologically, it functions as a stable downstream metabolite of nicotine and myosmine, serving as a biomarker for tobacco alkaloid degradation.[1] Pharmacologically, it acts as a structural isostere of nicotinic acid (niacin), exhibiting competitive inhibition against Nicotinic Acid Phosphoribosyltransferase (NAPRT) , a rate-limiting enzyme in the NAD+ salvage pathway.[1]

In drug development, 3-PAA is the defining pharmacophore of Risedronate , a third-generation bisphosphonate. The specific geometry of the 3-pyridyl moiety enables high-affinity binding to the farnesyl pyrophosphate synthase (FPPS) enzyme, a mechanism critical for osteoclast inhibition. This guide dissects these mechanisms, providing actionable insights for researchers targeting NAD+ metabolism, lipid signaling (GPR109A), or antiresorptive therapeutics.[1]

Chemical Identity & Physiochemical Properties[1][2][3][4][5]

3-PAA is a zwitterionic-capable molecule depending on pH, with a pyridine ring capable of protonation and a carboxyl group capable of deprotonation.

| Property | Specification | Relevance to Bioactivity |

| IUPAC Name | 2-(Pyridin-3-yl)acetic acid | Core scaffold for Risedronate synthesis. |

| Molecular Formula | C₇H₇NO₂ | MW: 137.14 g/mol .[1] |

| pKa Values | ~3.6 (COOH), ~5.6 (Pyridine N) | Exists as an anion at physiological pH (7.4), facilitating electrostatic interactions with cationic protein residues.[1] |

| Solubility | Water, Methanol, Ethanol | High aqueous solubility aids bioavailability and renal excretion.[1] |

| Metabolic Origin | Nicotine | Biomarker for nicotine oxidative degradation (Cyp2A6 independent pathway).[1] |

| Key Isomers | 2-PAA, 4-PAA | Positional isomerism drastically alters FPPS binding affinity (3-PAA > 2-PAA/4-PAA in bisphosphonate potency). |

Mechanism I: NAD+ Salvage Pathway Inhibition (Oncology)[1]

The NAPRT Blockade

In oncology, the "NAD+ addiction" of tumors is a therapeutic target.[1][2][3] Cancer cells often amplify NAPRT to scavenge nicotinic acid (NA) for NAD+ synthesis via the Preiss-Handler pathway, bypassing the inhibition of the primary salvage enzyme, NAMPT.[1]

3-PAA functions as a competitive inhibitor of NAPRT .[1] By mimicking the structure of nicotinic acid, 3-PAA enters the active site but cannot be effectively phosphoribosylated to form Nicotinic Acid Mononucleotide (NAMN).[1]

-

Target: Nicotinic Acid Phosphoribosyltransferase (NAPRT).[1][2][4][5]

-

Ki (Inhibition Constant): ~1.28 mM (Moderate affinity).[1]

-

Therapeutic Logic: In NAPRT-amplified cancers (e.g., ovarian, pancreatic), 3-PAA (or optimized derivatives) can prevent the "rescue" of NAD+ levels when NAMPT inhibitors (like FK866) are used, restoring chemosensitivity.[1]

Pathway Visualization

The following diagram illustrates the competitive inhibition of 3-PAA within the NAD+ biosynthetic network.

Figure 1: this compound competitively inhibits NAPRT, blocking the conversion of Nicotinic Acid to NAMN, thereby depleting the NAD+ pool in cells dependent on the Preiss-Handler pathway.

Mechanism II: The Risedronate Pharmacophore (Bone Biology)[1]

3-PAA is the functional "warhead" of Risedronate , a potent nitrogen-containing bisphosphonate (N-BP). While the phosphonate groups bind to the bone mineral (hydroxyapatite), the This compound moiety is responsible for the inhibition of the cellular target.

Interaction with FPPS

The target enzyme is Farnesyl Pyrophosphate Synthase (FPPS) , essential for the mevalonate pathway.[1]

-

Binding: The risedronate molecule binds to the GPP (Geranyl Pyrophosphate) site of FPPS.[1]

-

The 3-Pyridyl Role: The nitrogen atom of the 3-pyridyl ring forms a critical hydrogen bond/electrostatic interaction with the conserved Thr201 and Lys200 residues in the enzyme's active site.

-

Consequence: This binding prevents the condensation of IPP and GPP/FPP, halting the prenylation of small GTPases (Rho, Rac, Cdc42).[1] Without prenylation, these proteins cannot anchor to the cell membrane, leading to osteoclast cytoskeletal collapse and apoptosis.[1]

Structure-Activity Relationship (SAR):

-

Position matters: The nitrogen must be in the 3-position.[1] 2-pyridyl analogs are sterically hindered; 4-pyridyl analogs have suboptimal bond angles for the Thr201 interaction.

-

Chain length: The methylene bridge (acetate part) provides the exact distance required to position the ring within the hydrophobic pocket while the phosphonates anchor to the Magnesium/Aspartate cluster.[1]

Mechanism III: GPR109A Agonism (Lipid Metabolism)[1]

3-PAA is a homolog of Nicotinic Acid (Niacin).[1] It exhibits agonist activity at the GPR109A (HCAR2) receptor, a Gi-coupled GPCR found on adipocytes and immune cells.[1][]

-

Signaling Cascade: Binding

G -

Physiological Outcome: Inhibition of lipolysis (release of free fatty acids) and suppression of inflammatory cytokines (via Akt/mTOR inhibition in macrophages/beta cells).[1]

-

Differentiation: While less potent than niacin, 3-PAA is studied to dissociate the antilipemic effects from the cutaneous flushing side effect (mediated by Langerhans cells), though with mixed success.[1]

Experimental Protocols

Protocol A: Quantification of 3-PAA in Biological Fluids (LC-MS/MS)

Use this protocol to measure 3-PAA as a biomarker of nicotine metabolism or risedronate stability.

-

Sample Prep: Aliquot 100 µL plasma/urine.[1] Add 10 µL internal standard (3-Pyridylacetic acid-d6).[1]

-

Protein Precipitation: Add 300 µL cold Acetonitrile (0.1% Formic Acid). Vortex 30s. Centrifuge at 10,000 x g for 10 min.

-

Solid Phase Extraction (Optional for Urine): Use MCX (Mixed-mode Cation Exchange) cartridges.[1] Condition (MeOH -> Water). Load sample. Wash (0.1N HCl -> MeOH).[1] Elute (5% NH4OH in MeOH).[1]

-

LC Parameters:

-

MS Detection: ESI Positive Mode.

Protocol B: In Vitro NAPRT Inhibition Assay

Use this to validate 3-PAA activity in cancer cell lysates.

-

Enzyme Source: Recombinant human NAPRT or lysate from NAPRT-overexpressing cells (e.g., OVCAR-8).[1]

-

Reaction Mix (100 µL):

-

Incubation: 37°C for 30 minutes.

-

Termination: Heat shock (95°C for 2 min) or add cold ethanol.

-

Separation: Spot mixture on DEAE-cellulose filter paper (binds NAMN, washes away free NA).

-

Quantification: Liquid Scintillation Counting. Calculate % inhibition relative to vehicle control.

Safety & Toxicology

-

Acute Toxicity: Oral LD50 (Rat) ~2500 mg/kg.[1][7] Considered low acute toxicity.[1]

-

Local Effects: Irritant to eyes, respiratory system, and skin (pH dependent).[1]

-

Genotoxicity: Generally negative in Ames test, but high concentrations in vitro may perturb NAD+ homeostasis, leading to secondary cellular stress.[1]

References

-

NAPRT Inhibition & Oncology

-

Risedronate Mechanism & SAR

-

Metabolism & GPR109A

-

Chemical Data

-

3-Pyridineacetic acid Compound Summary. (2025).[1] PubChem.

-

Sources

- 1. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]

- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2017162840A1 - Sensitization of cancer cells to nampt inhibitors by nicotinic acid phosphoribosyltransferase neutralization - Google Patents [patents.google.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. Agonist lead identification for the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Natural Occurrence of 3-Pyridylacetic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridylacetic acid (3-PAA), a pyridine derivative structurally related to the plant hormone auxin, has been identified as a natural constituent in certain plants, primarily as a metabolite of pyridine alkaloids. This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 3-PAA in the plant kingdom. It delves into its biosynthetic origins, particularly its established link to nicotine metabolism in Nicotiana species, and explores its physiological effects on plant growth and development, including its potent growth inhibitory activities. Furthermore, this guide presents detailed methodologies for the extraction, detection, and quantification of 3-PAA from plant tissues, offering valuable protocols for researchers in the fields of phytochemistry, plant physiology, and drug discovery.

Introduction: The Enigmatic Presence of 3-Pyridylacetic Acid in the Phytosphere

3-Pyridylacetic acid (3-PAA) is a monocarboxylic acid characterized by an acetic acid group substituted at the third position of a pyridine ring.[1] While extensively studied as a human xenobiotic metabolite resulting from the breakdown of nicotine and other tobacco alkaloids, its presence and role within the plant kingdom are less understood.[1] This guide aims to consolidate the existing knowledge and provide a technical framework for the investigation of this intriguing molecule in plants.

The structural similarity of 3-PAA to nicotinic acid (Vitamin B3) and the well-known plant hormone indole-3-acetic acid (IAA) has prompted research into its potential biological activities.[2] This guide will explore the evidence for its natural occurrence, its biosynthetic pathways, its physiological impact on plants, and the analytical techniques required for its study.

Natural Occurrence and Biosynthesis: A Tale of Two Pathways?

The confirmed natural occurrence of 3-PAA in plants is predominantly linked to species that synthesize pyridine alkaloids, most notably tobacco (Nicotiana species). In these plants, 3-PAA is a downstream metabolite of nicotine and related compounds.

The Pyridine Alkaloid Connection in Nicotiana

The biosynthesis of pyridine alkaloids, such as nicotine, is a complex process originating from aspartate and the pyridine nucleotide cycle.[2] Nicotine and other related alkaloids can undergo metabolic degradation within the plant, leading to the formation of various compounds, including 3-PAA. This metabolic link is the most well-documented source of naturally occurring 3-PAA in the plant kingdom.

Caption: Metabolic conversion of nicotine to 3-pyridylacetic acid in Nicotiana species.

Endogenous Presence in Other Plant Families: An Unanswered Question

A critical area of ongoing research is the potential for endogenous 3-PAA to exist in plants that do not produce nicotine or related pyridine alkaloids. While its potent biological activity has been observed in species like Brassica campestris, direct evidence of its natural synthesis in such plants is currently lacking. The possibility of an independent biosynthetic pathway, perhaps analogous to the synthesis of other plant auxins, remains an open and intriguing question for plant biochemists.

Physiological Effects on Plant Growth and Development

The structural analogy of 3-PAA to auxins suggests potential interactions with plant physiological processes. Research has indeed demonstrated that exogenously applied 3-PAA can elicit significant responses in plants.

Potent Plant Growth Inhibition

One of the most striking reported effects of 3-PAA is its potent inhibition of plant growth. Studies on Brassica campestris L. have shown that 3-PAA can be a stronger inhibitor of plant growth than the synthetic auxin 2,4-D at certain concentrations. This pronounced inhibitory effect suggests that 3-PAA may play a role in regulating plant development, potentially acting as a natural growth retardant.

Auxin-like Activity and Root Development

The term "auxin-like activity" encompasses a range of physiological responses, including cell elongation, apical dominance, and root initiation. While the growth inhibitory effects of 3-PAA are prominent, its potential to mimic or interfere with auxin signaling pathways warrants further investigation.

The effect of auxins on root development is typically concentration-dependent, with low concentrations promoting root initiation and higher concentrations being inhibitory.[3] The potent inhibitory effect of 3-PAA on overall plant growth suggests it may also significantly impact root system architecture. Further research is needed to delineate the specific effects of 3-PAA on primary root elongation, lateral root formation, and adventitious rooting.[4][5][6]

Table 1: Comparison of Auxin-like Compounds and their General Effects on Plant Roots

| Compound | Class | Typical Effect at Low Concentration | Typical Effect at High Concentration |

| Indole-3-acetic acid (IAA) | Natural Auxin | Promotes root initiation and elongation | Inhibits root elongation |

| Phenylacetic acid (PAA) | Natural Auxin | Promotes lateral root formation[7] | Inhibitory |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Synthetic Auxin | Promotes rooting | Herbicidal (strong inhibition) |

| 3-Pyridylacetic acid (3-PAA) | Pyridine Derivative | Requires further investigation | Strong growth inhibition |

Analytical Methodologies for the Study of 3-Pyridylacetic Acid in Plants

The accurate detection and quantification of 3-PAA in plant tissues are essential for understanding its natural occurrence and physiological roles. This section provides a technical guide to the key experimental protocols.

Extraction of 3-Pyridylacetic Acid from Plant Tissues

The choice of extraction method is critical for obtaining reliable and reproducible results. A general protocol for the extraction of polar compounds like 3-PAA from a plant matrix is outlined below.

Experimental Protocol: Solid-Phase Extraction (SPE) of 3-Pyridylacetic Acid

-

Sample Homogenization: Freeze a known weight of fresh plant tissue (e.g., 1-5 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Solvent Extraction: Suspend the powdered tissue in a suitable extraction solvent, such as 80% methanol in water, at a ratio of 1:10 (w/v).

-

Sonication and Centrifugation: Sonicate the mixture for 30 minutes in an ultrasonic bath and then centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with a non-eluting solvent (e.g., water) to remove highly polar interferences.

-

Elute the 3-PAA and other retained compounds with an appropriate solvent, such as methanol or acetonitrile.

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas and reconstitute the residue in a known volume of a suitable solvent for analysis (e.g., the initial mobile phase for LC-MS).

Caption: Workflow for the extraction and purification of 3-pyridylacetic acid from plant tissue.

Detection and Quantification by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the preferred methods for the sensitive and selective quantification of 3-PAA.

4.2.1. LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity for the analysis of 3-PAA in complex plant extracts.

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of formic acid to improve peak shape and ionization efficiency, is common.[8]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used. Quantification is achieved using multiple reaction monitoring (MRM), where the precursor ion of 3-PAA is selected and fragmented, and a specific product ion is monitored.

4.2.2. GC-MS Analysis

GC-MS is another powerful technique for 3-PAA analysis, although it typically requires derivatization to increase the volatility of the analyte.

-

Derivatization: The carboxylic acid group of 3-PAA needs to be derivatized, for example, by methylation with diazomethane or by silylation, to make it suitable for GC analysis.[2]

-

Chromatography: A non-polar or medium-polar capillary column is used for separation.

-

Mass Spectrometry: Electron ionization (EI) is the standard ionization technique, and quantification is performed using selected ion monitoring (SIM).

Bioassays for Assessing Auxin-like Activity

To functionally characterize the physiological effects of 3-PAA, classic auxin bioassays can be adapted. These assays provide a biological measure of its activity.

Avena Coleoptile Elongation Test

This classic bioassay measures the ability of a substance to promote cell elongation in oat coleoptile segments.[9] The elongation induced by 3-PAA can be compared to that induced by known concentrations of IAA to determine its relative auxin activity.

Root Inhibition/Elongation Assay

This assay assesses the effect of a compound on root growth.[10] Seedlings of a model plant, such as Arabidopsis thaliana or cress, are grown on agar plates containing different concentrations of 3-PAA. The length of the primary root and the number of lateral roots are measured after a specific period to determine the inhibitory or stimulatory effects.

Conclusion and Future Perspectives

The natural occurrence of 3-pyridylacetic acid in plants is a fascinating area of study with implications for plant physiology, phytochemistry, and even drug discovery, given its role as a building block for pharmaceuticals. While its presence as a metabolite of pyridine alkaloids in Nicotiana is well-established, its potential as an endogenous signaling molecule in a wider range of plant species remains an exciting frontier for research. The potent growth-inhibitory effects of 3-PAA suggest a role in plant development that warrants deeper investigation.

Future research should focus on:

-

Screening for Endogenous 3-PAA: A systematic screening of diverse plant species for the presence of endogenous 3-PAA is needed to understand its distribution in the plant kingdom.

-

Elucidating Biosynthetic Pathways: Investigating the potential for de novo biosynthesis of 3-PAA in plants that do not produce pyridine alkaloids is a key research question.

-

Characterizing Physiological Roles: Detailed studies on the molecular mechanisms underlying the physiological effects of 3-PAA, including its interaction with auxin signaling pathways, are crucial.

-

Developing Advanced Analytical Methods: The refinement of analytical protocols will enable more sensitive and accurate quantification of 3-PAA in various plant matrices.

The in-depth technical guidance provided here aims to equip researchers with the foundational knowledge and methodological framework to explore the multifaceted nature of 3-pyridylacetic acid in the plant world.

References

- BenchChem. (2025, December). Application Notes and Protocols for the Derivatization of 3-Pyridylacetic Acid for GC-MS Analysis. BenchChem.

-

Intra Radice. (n.d.). BIOASSAYS. Retrieved from [Link]

- Ye, H., et al. (2020). Sample Preparation for Mass Spectrometry Imaging of Plant Tissues: A Review. Frontiers in Plant Science, 11, 568333.

- Chan, J., Jian, R., & Jiang, L. (2020). Tissue Sample Preparation for LC-MS Analysis v1. protocols.io.

- Lu, W., et al. (2018). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. In Metabolomics, pp. 147-156. Humana Press, New York, NY.

-

Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany. Retrieved from [Link]

- Al-Rubaye, A. F., & Al-Zuhairi, A. J. (2020). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Systematic Reviews in Pharmacy, 11(11), 1544-1554.

-

Agilent Technologies. (2013, December 17). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridineacetic acid. Retrieved from [Link]

- Sugawara, S., et al. (2015). Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. Plant and Cell Physiology, 56(8), 1641–1654.

-

ResearchGate. (n.d.). Commonly used bioassays for auxin with their sensitivity range, accuracy index and time-performance evaluations. Retrieved from [Link]

- Choudhary, D., Shekhawat, J. K., & Kataria, V. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal, 11(5).

-

SIELC Technologies. (n.d.). 3-Pyridylacetic acid hydrochloride. Retrieved from [Link]

- Péret, B., et al. (2012). Indole-3-butyric acid induces lateral root formation via peroxisome-derived indole-3-acetic acid and nitric oxide. The Plant Cell, 24(9), 3574-3588.

-

FooDB. (2011, September 21). Showing Compound 3-Pyridylacetic acid (FDB022679). Retrieved from [Link]

- Meudt, W. J. (1979). Rapid Bioassay for Auxin. Plant Physiology, 64(2), 275-278.

- Pacurar, D. I., et al. (2014). Differential responses of primary and lateral roots to indole-3-acetic acid, indole-3-butyric acid, and 1-naphthaleneacetic acid. Biologia Plantarum, 58(3), 574-580.

- Iordache, A., et al. (2009). Characterization of some plant extracts by GC–MS.

- Marchant, A., et al. (2002). AUX1 promotes lateral root formation by facilitating indole-3-acetic acid distribution between sink and source tissues in the Arabidopsis seedling. The Plant Cell, 14(3), 589-597.

- Labeeuw, L., et al. (2016). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers in Microbiology, 7, 1349.

- Iváncsits, S., et al. (2010). Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana. The Plant Journal, 64(6), 1014-1025.

- Marchant, A., et al. (2002). AUX1 Promotes Lateral Root Formation by Facilitating Indole-3-Acetic Acid Distribution between Sink and Source Tissues in the Arabidopsis Seedling. The Plant Cell, 14(3), 589-597.

- Sarwar, M., & Khan, M. A. (2015). Indole-3-Acetic Acid Synthesis by Plant Growth Promoting Klebsiella sp. (PGPB1) via Indole-3-Pyruvic Acid Pathway and its Uptake in Plants. Journal of Agricultural Science and Technology, 17(6), 1429-1440.

Sources

- 1. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Pyridylacetic acid hydrochloride | 6419-36-9 | Benchchem [benchchem.com]

- 3. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 4. Indole-3-butyric acid induces lateral root formation via peroxisome-derived indole-3-acetic acid and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AUX1 Promotes Lateral Root Formation by Facilitating Indole-3-Acetic Acid Distribution between Sink and Source Tissues in the Arabidopsis Seedling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Pyridylacetic acid hydrochloride | SIELC Technologies [sielc.com]

- 9. BIOASSAYS • Intra Radice [intraradice.com]

- 10. biologydiscussion.com [biologydiscussion.com]

3-Pyridylacetate: Stability, Degradation, and Analytical Control

This guide serves as a definitive technical resource for the stability profile and degradation pathways of 3-Pyridylacetate (3-PAA), a critical intermediate in pharmaceutical synthesis (e.g., Risedronate) and nicotine metabolism.

Technical Guide for Pharmaceutical Scientists

Executive Technical Summary

This compound (C₇H₆NO₂⁻) presents a unique stability profile governed by its amphoteric nature.[1] Unlike its 2-isomer (picolinic acid derivatives), which undergoes rapid decarboxylation via the Hammick mechanism, the 3-isomer is kinetically more stable but thermodynamically susceptible to thermal decarboxylation and N-oxidation .

For drug development, the critical stability control point is pH . The anionic form (this compound) is relatively robust, whereas the zwitterionic and cationic forms (3-pyridylacetic acid and its salts at low pH) are prone to irreversible degradation.

Physicochemical Drivers of Instability

To control degradation, one must first understand the molecular triggers. 3-PAA possesses two ionizable groups: the pyridine nitrogen (

The "Stability Cliff"

The degradation rate is non-linear relative to pH.

-

pH > 7 (Anionic Form): The molecule exists primarily as the nicotinate-like anion. The electron-rich pyridine ring repels nucleophilic attack, and the lack of a protonated nitrogen prevents the formation of the necessary transition state for rapid decarboxylation. Status: STABLE.

-

pH 3–5 (Zwitterionic Form): The pyridine nitrogen is protonated (

), while the carboxyl is deprotonated ( -

pH < 2 (Cationic Form): Fully protonated. High susceptibility to acid-catalyzed decarboxylation at elevated temperatures. Status: UNSTABLE.

Primary Degradation Pathways[2]

Pathway A: Thermal Decarboxylation (Dominant)

This is the primary failure mode during drying, synthesis workup, or accelerated stability testing.

-

Mechanism: Unlike 2-pyridylacetate, which forms a stabilized ylide intermediate, this compound decarboxylation is driven by the inductive electron-withdrawing power of the protonated pyridine ring. The reaction yields 3-Picoline (3-Methylpyridine) and

. -

Critical Insight: This reaction is strictly first-order and Arrhenius-driven. It is catalyzed by acid but inhibited by base.

Pathway B: N-Oxidation (Secondary)

Under oxidative stress (peroxides, metal catalysts), the pyridine nitrogen lone pair reacts to form 3-Pyridylacetic acid N-oxide . This is common in formulations containing excipients with trace hydroperoxides (e.g., Povidone, PEG).

Pathway C: Photolytic Decomposition

Exposure to UV light (specifically < 300 nm) can excite the pyridine ring, leading to radical formation. While less common than decarboxylation, it can result in ring-opening or polymerization if oxygen is present.

Visualization: Degradation Mechanism Map

The following diagram details the mechanistic flow from the parent molecule to its degradants.

Caption: Mechanistic pathways showing pH-dependent decarboxylation risks and oxidative routes.

Analytical Methodologies

Separating the polar parent acid from the non-polar decarboxylated product (3-picoline) requires a specific HPLC strategy. Standard C18 columns often fail to retain the polar 3-PAA.

Recommended HPLC Protocol

System: HPLC with UV-Vis or MS detection. Column Strategy: Mixed-mode (Reverse Phase + Ion Exchange) or Ion-Pairing RP.

| Parameter | Condition | Rationale |

| Column | Primesep 200 or Coresep 100 (SIELC) | Retains polar zwitterions via cation exchange mechanism. |

| Mobile Phase A | Water + 0.1% Formic Acid | Maintains protonation for ion-exchange retention. |

| Mobile Phase B | Acetonitrile | Elutes hydrophobic impurities (3-Picoline). |

| Gradient | 5% B to 60% B over 15 mins | 3-PAA elutes early; 3-Picoline elutes late. |

| Detection | UV @ 260-270 nm | Max absorption for pyridine ring. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

Self-Validating Check:

-

Resolution Test: Inject a mixture of 3-PAA and 3-Picoline. Baseline resolution (

) must be achieved. If 3-PAA elutes in the void volume (

Forced Degradation Experimental Protocols

To validate the stability profile for a regulatory filing (IND/NDA), perform the following stress tests.

Protocol A: Thermal/Acid Stress (Decarboxylation Profiling)

Objective: Determine the rate of 3-picoline formation.

-

Preparation: Dissolve 3-PAA in 0.1 M HCl to achieve a concentration of 1 mg/mL.

-

Stress: Aliquot into sealed glass ampoules. Incubate at 80°C for 24 hours.

-

Control: Keep one aliquot at 4°C.

-

Analysis: Neutralize with 0.1 M NaOH immediately before HPLC injection to prevent on-column precipitation or peak distortion.

-

Acceptance: Expect >10% degradation to 3-picoline. If <5%, increase Temp to 100°C.

Protocol B: Oxidative Stress

Objective: Screen for N-oxide formation.

-

Preparation: Dissolve 3-PAA in water (1 mg/mL).

-

Stress: Add Hydrogen Peroxide (

) to a final concentration of 3%. Incubate at Room Temperature for 4 hours. -

Quenching: Critical Step. Quench with Sodium Metabisulfite or Catalase enzyme before analysis to prevent "on-column" oxidation or damage to the HPLC stationary phase.

-

Analysis: Look for a peak eluting before the parent peak (N-oxides are generally more polar).

Workflow Visualization: Analytical Decision Tree

Caption: Decision tree for establishing a stability-indicating HPLC method for 3-PAA.

References

-

BenchChem. (2025).[1] 3-Pyridylacetic Acid Hydrochloride Stability and Degradation. Retrieved from

-

Dunn, G. E., et al. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[2] Retrieved from

-

SIELC Technologies. (n.d.). HPLC Separation of Pyridylacetic Acids. Retrieved from

-

ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from

-

Simson Pharma. (n.d.). Risedronate 3-Pyridylacetic Impurity Standards. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 3-Pyridylacetic Acid Hydrochloride

Abstract

3-Pyridylacetic acid hydrochloride (CAS: 6419-36-9) is a pivotal intermediate in the pharmaceutical industry, most notably as a key building block in the synthesis of Risedronate Sodium, a third-generation bisphosphonate used for treating osteoporosis.[1][2][3] Its structure, featuring both a basic pyridine ring and an acidic carboxylic acid moiety, makes it a versatile synthon.[3] This document provides an in-depth guide for researchers and process chemists on the principal methodologies for its synthesis. We will explore multiple strategic pathways, offering detailed, step-by-step protocols, mechanistic insights, and comparative analysis to inform practical laboratory and scale-up decisions.

Overview of Primary Synthetic Strategies

The synthesis of 3-pyridylacetic acid hydrochloride can be approached from several different precursors. The choice of route often depends on factors such as raw material availability and cost, reaction scalability, and tolerance for hazardous reagents. The three most established pathways start from ethyl nicotinate, 3-vinylpyridine, or a substituted pyridine precursor like 2-chloro-3-pyridineacetic acid.

The following diagram illustrates the strategic divergence of these primary routes.

Caption: Divergent synthetic pathways to 3-pyridylacetic acid hydrochloride.

The route via ethyl nicotinate is a classic, multi-step process that hinges on the formation of 3-acetylpyridine, followed by a Willgerodt-Kindler reaction.[2][4][5] The 3-vinylpyridine pathway is a more direct, two-step approach presented as a newer, high-yield alternative.[1] Finally, the synthesis from 2-chloro-3-pyridineacetic acid provides a distinct route via catalytic dehalogenation.[6]

Method 1: Synthesis from Ethyl Nicotinate via Willgerodt-Kindler Reaction

This widely-cited method involves two major transformations: the synthesis of the key intermediate, 3-acetylpyridine, and its subsequent conversion to the target molecule.[2][5]

Stage A: Synthesis of 3-Acetylpyridine

This stage involves a Claisen-type condensation of ethyl nicotinate with ethyl acetate, followed by hydrolysis and decarboxylation of the resulting keto-ester. Sodium metal is a common catalyst for this transformation.[2]

Workflow:

Caption: Workflow for the synthesis of 3-acetylpyridine.

Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, add ethyl nicotinate and ethyl acetate.

-

Condensation: Slowly add metallic sodium to the stirred solution. An exothermic reaction will initiate. Maintain the reaction under controlled conditions until all the sodium has reacted.

-

Hydrolysis: After the initial reaction subsides, carefully add hydrochloric acid to hydrolyze the intermediate and facilitate decarboxylation.

-

Workup and Isolation: Neutralize the reaction mixture. Extract the product with a suitable organic solvent (e.g., chloroform). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-acetylpyridine.[7]

Stage B: Willgerodt-Kindler Reaction and Hydrolysis

The 3-acetylpyridine is converted to a thioamide intermediate, 3-pyridinethioacetylmorpholine, using sulfur and morpholine. This reaction is a cornerstone for converting aryl alkyl ketones to terminal carboxyl derivatives. The thioamide is then hydrolyzed with concentrated hydrochloric acid to yield the final product.[2][4]

Protocol:

-

Thioamide Formation: Charge a reaction vessel with 3-acetylpyridine, morpholine, and elemental sulfur.[7] Heat the mixture to reflux (approx. 110-120 °C) for 12 hours.[7]

-

Intermediate Isolation: Cool the reaction mixture and pour it into ice water with vigorous stirring to precipitate the 3-pyridinethioacetylmorpholine as a crystalline solid.[1][2] Filter the solid, wash with cold water, and air dry.

-

Acid Hydrolysis: Suspend the dried 3-pyridinethioacetylmorpholine in concentrated hydrochloric acid.[2] Heat the mixture to reflux for 6 hours.[1]

-

Product Isolation: After hydrolysis, decolorize the solution with activated carbon while hot, and filter.[1][2] Concentrate the filtrate under reduced pressure. Cool the concentrated solution to induce crystallization.

-

Purification: Filter the white crystals, wash with a small amount of cold concentrated hydrochloric acid, and dry to obtain pure 3-pyridylacetic acid hydrochloride.[1][2]

A "one-pot" variation of this stage exists where, after the Willgerodt-Kindler reaction, excess morpholine is removed by vacuum distillation, and hydrochloric acid is added directly to the residue for hydrolysis, simplifying the aftertreatment process.[4]

| Parameter | Stage A (Typical) | Stage B (Typical) | Reference |

| Key Reagents | Ethyl Nicotinate, Ethyl Acetate, Sodium | 3-Acetylpyridine, Sulfur, Morpholine, HCl | [2][5] |

| Reaction Time | Varies (until Na consumed) | 12h (Willgerodt) + 6h (Hydrolysis) | [1][7] |

| Temperature | Reflux | 110-120 °C (Willgerodt), Reflux (Hydrolysis) | [7] |

| Overall Yield | ~60-65% (from 3-acetylpyridine) | ~75% or higher | [2][4] |

Method 2: Synthesis from 3-Vinylpyridine

This patented method presents a more streamlined, two-step synthesis that avoids some of the complexities of the ethyl nicotinate route and reports high yields.[1]

Workflow:

Caption: Workflow for the synthesis from 3-vinylpyridine.

Protocol:

-

Reaction Setup: In a suitable reaction flask, combine 3-vinylpyridine, morpholine, and sulfur.[1]

-

Thioacetylation: Heat the mixture to reflux under stirring for approximately 12 hours.[1]

-

Intermediate Isolation: Pour the hot reactant mixture into ice water to precipitate the 3-pyridinethioacetylmorpholine intermediate. Filter the resulting crystals, wash with ice water, and air dry. A yield of around 87% for this step is reported.[1]

-

Hydrolysis and Final Product Isolation: Take the isolated intermediate and add it to concentrated hydrochloric acid. Reflux the mixture for 6 hours. The subsequent workup, including decolorization with activated carbon, concentration under reduced pressure, and cooling to crystallize the product, is identical to that described in Method 1 (Stage B). The reported yield for this final step is approximately 86%.[1]

| Parameter | Value | Reference |

| Key Reagents | 3-Vinylpyridine, Morpholine, Sulfur, HCl | [1] |

| Total Steps | 2 | [1] |

| Reported Overall Yield | >86% | [1] |

Causality Note: The reaction of 3-vinylpyridine with morpholine and sulfur is an application of the Willgerodt-Kindler reaction to an alkene, where the vinyl group is ultimately converted to the thioacetylmorpholine functional group, which serves as a masked carboxylic acid.

Method 3: Synthesis from 2-Chloro-3-pyridineacetic Acid

This method utilizes catalytic hydrogenation to selectively remove the chlorine atom from the pyridine ring, offering a direct route if the chlorinated precursor is available.

Protocol:

-

Preparation of Substrate: Prepare a 25% mass fraction solution of 2-chloro-3-pyridineacetic acid sodium salt by dissolving 50g of the acid in a sodium hydroxide solution.[6]

-

Catalyst Addition: Add a Raney Nickel catalyst (approx. 20% by weight of the starting acid) to the filtrate.[6]

-

Hydrogenation: Heat the mixture to 90-95 °C and introduce hydrogen gas at atmospheric or slightly elevated pressure (1 MPa) until the reaction is complete.[6]

-

Workup: Filter off the catalyst. The subsequent steps involve solvent removal, acidification with hydrochloric acid at 50 °C to form the salt, followed by drying, washing with anhydrous ethanol, and final filtration to yield the product.[6]

| Parameter | Value | Reference |

| Key Reagents | 2-Chloro-3-pyridineacetic Acid, NaOH, Raney Ni, H₂, HCl | [6] |

| Catalyst | Raney Nickel | [6] |

| Temperature | 90-95 °C | [6] |

| Reported Purity / Yield | 99.1% / 95.0% | [6] |

Trustworthiness Note: This protocol provides a self-validating system through high reported purity and yield, contingent on the successful and complete catalytic hydrogenation and careful workup to remove inorganic salts and residual solvent.

Concluding Remarks for the Practicing Scientist

The synthesis of 3-pyridylacetic acid hydrochloride is well-established, with several viable routes.

-

The Ethyl Nicotinate method is a classic, robust pathway suitable for large-scale production, though it involves multiple steps.[2][4][5]

-

The 3-Vinylpyridine method offers a significant process simplification with only two chemical transformations and high reported yields, making it an attractive modern alternative.[1]

-

The Catalytic Hydrogenation route is highly efficient but depends on the availability of the specific chlorinated starting material.[6]

The selection of a particular method should be guided by a thorough evaluation of raw material costs, process safety (e.g., handling of sodium metal), equipment availability, and desired product throughput.

References

- CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride. (n.d.). Google Patents.

- CN1431198A - New method for preparing 3-pyridine acetic hydrochloride. (n.d.). Google Patents.

- CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride. (n.d.). Google Patents.

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). Journal of Organic Chemistry. Retrieved February 10, 2026, from [Link]

-

3-Pyridylacetic acid hydrochloride. (n.d.). SIELC Technologies. Retrieved February 10, 2026, from [Link]

-

Synthesis of Pyridine and 3-Picoline from Acrolein Diethyl Acetal and Ammonia over La- and KF-modified Y Type Zeolite Catalysts. (2021). Chinese Journal of Applied Chemistry. Retrieved February 10, 2026, from [Link]

- CN1246313C - New method for preparing 3-pyridine acetic hydrochloride. (n.d.). Google Patents.

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). ResearchGate. Retrieved February 10, 2026, from [Link]

-

3-Pyridylacetic acid hydrochloride. (2024). ChemBK. Retrieved February 10, 2026, from [Link]

Sources

- 1. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]

- 2. CN1431198A - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride - Google Patents [patents.google.com]

- 5. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]

- 6. 3-Pyridylacetic acid hydrochloride | 6419-36-9 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

Application Note: High-Yield Synthesis of Substituted Pyridylacetic Acid Derivatives

Abstract & Strategic Overview

Substituted pyridylacetic acid derivatives are critical pharmacophores in medicinal chemistry, serving as key intermediates for NSAIDs (e.g., Acemetacin), antihistamines, and bone resorption inhibitors (e.g., Risedronate). However, their synthesis is complicated by the electron-deficient nature of the pyridine ring, the potential for catalyst poisoning by the pyridine nitrogen, and the inherent instability of the free acetic acid moiety toward decarboxylation.

This Application Note provides two high-yield, field-validated protocols that overcome these challenges:

-

Pd-Catalyzed

-Arylation: Best for unactivated pyridines or complex substrates requiring mild conditions. -

Meldrum’s Acid Activation: A robust, metal-free route utilizing Pyridine

-oxides, ideal for avoiding transition metal contamination in late-stage synthesis.

Strategic Decision Matrix

Select your protocol based on starting material availability and substitution patterns.

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate electronics and availability.

Protocol A: Palladium-Catalyzed -Arylation of Esters

Target Substrate: 3-Bromopyridines or deactivated chloropyridines. Mechanism: Cross-coupling of an ester enolate with an aryl halide.

Technical Rationale

The pyridine nitrogen lone pair is a potent ligand that can displace phosphines from Palladium, arresting the catalytic cycle. To prevent this, bulky, electron-rich biaryl phosphine ligands (e.g.,

Reagents & Materials

-

Catalyst Source:

(1–2 mol%) or -

Ligand:

-BuXPhos or Q-Phos (2–4 mol%). -

Base: LiHMDS (Lithium hexamethyldisilazide) or K

PO -

Solvent: Toluene or Dioxane (Anhydrous, degassed).

-

Ester:

-Butyl acetate (Preferred over ethyl acetate to prevent Claisen self-condensation).

Step-by-Step Protocol

-

Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with

(1.0 equiv Pd) and -

Enolate Formation: In a separate vessel, cool a solution of

-butyl acetate (1.2 equiv) in toluene to 0°C. Dropwise add LiHMDS (1.0 M in THF, 2.5 equiv). Stir for 15 minutes. -

Coupling: Add the bromopyridine substrate (1.0 equiv) to the catalyst mixture, followed by the pre-formed enolate solution via cannula or syringe.

-

Reaction: Seal the vessel and heat to 80°C . Monitor by LC-MS.

-

Checkpoint: Conversion should reach >90% within 2–4 hours. If stalled, add additional 0.5 mol% catalyst/ligand stock.

-

-

Workup: Cool to RT. Quench with saturated NH

Cl. Extract with EtOAc.[1] -

Deprotection (Optional): The resulting

-butyl ester is stable. To obtain the free acid, treat with TFA/DCM (1:1) at 0°C. Warning: Free pyridylacetic acids are prone to decarboxylation upon heating.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning | Increase Ligand:Pd ratio to 2:1; Switch to BrettPhos. |

| Protodehalogenation | Moisture in solvent | Ensure rigorous drying of Toluene/Dioxane over Na/Benzophenone or molecular sieves. |

| Bis-arylation | Excess Enolate/Temp | Lower temperature to 60°C; Use strictly 1.1 equiv of ester. |

Protocol B: The Meldrum's Acid "One-Pot" Method

Target Substrate: Pyridine

Technical Rationale

This method avoids transition metals entirely.[2][3][4] Pyridine

Experimental Workflow

Figure 2: The metal-free cascade synthesis using Meldrum's Acid.

Step-by-Step Protocol

-

Activation: Dissolve Pyridine

-oxide (1.0 equiv) in dry Acetonitrile. Add Tosyl Chloride (1.1 equiv) and stir at RT for 30 minutes. The solution may become slightly cloudy. -

Nucleophilic Attack: Add Meldrum's acid (1.1 equiv) and slow addition of Triethylamine (2.2 equiv).

-

Exotherm Warning: The reaction is exothermic. Maintain temperature <30°C using a water bath.

-

-

Incubation: Stir at 40°C for 4 hours. Monitor consumption of

-oxide by TLC. -

Alcoholysis/Decarboxylation: Once the adduct is formed, add the desired alcohol (e.g., Methanol or Ethanol, 5–10 equiv) directly to the reaction mixture and heat to reflux (70–80°C) for 2 hours.

-

Observation: Gas evolution (CO

) indicates successful decarboxylation.

-

-

Purification: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO

(to remove TsOH byproduct), and purify via silica gel chromatography.

Purification & Stability: Handling the Zwitterion

Isolating the free acid form of pyridylacetic acid is challenging due to its zwitterionic nature (Pyridine

Isoelectric Point (pI) Precipitation

To isolate the free acid without chromatography, adjust the pH of the aqueous solution to the molecule's isoelectric point (pI).

-

Calculation:

-

Typical Values:

-

Pyridine

-

Acetic Acid

-

Target pI

-

Protocol:

-

Dissolve the crude salt in minimal water.

-

Carefully titrate with 1M HCl or 1M NaOH until pH reaches ~5.0.

-

Cool to 4°C. The zwitterion is least soluble at this pH and will precipitate.

-

Filter and dry under vacuum at room temperature (Heat promotes decarboxylation).

Storage Recommendations

-

Free Acids: Unstable. Store at -20°C. Prone to spontaneous decarboxylation to form methylpyridines (picolines).

-

Esters: Stable at RT.

-

HCl Salts: Highly stable. If the free acid is required, store as the hydrochloride salt and neutralize immediately prior to use.

References

-

Hama, T., Hartwig, J. F. (2008).

-Arylation of Esters and Amides." Chemical Reviews, 108(8), 3054–3131. -

Milne, J. E., Buchwald, S. L. (2004).

-Arylation of Esters." Journal of the American Chemical Society, 126(40), 13028–13029. -

Johnson, T. C., Marsden, S. P. (2014). "Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids." The Journal of Organic Chemistry, 79(21), 10568–10580.

-

Biotage Application Note. (2023). "Isoelectric point (pI)-based purification strategies."

Sources

Application Note: High-Sensitivity Detection and Quantification of 3-Pyridylacetic Acid (3-PAA)

Executive Summary & Analytical Strategy

3-Pyridylacetic acid (3-PAA) is a polar, amphoteric metabolite (pKa₁ ≈ 3.2, pKa₂ ≈ 5.5) often analyzed in the context of nicotine degradation, tobacco alkaloid profiling, and specific pharmaceutical metabolisms (e.g., 3-pyridylcarbinol).

The Analytical Challenge: Quantifying 3-PAA presents two distinct hurdles:

-

High Polarity: The molecule is highly water-soluble, leading to poor retention on standard C18 columns and significant "ion suppression" zones in early-eluting LC-MS windows.

-

Isomeric Interference: It is a structural isomer of 2-pyridylacetic acid (2-PAA) , the major metabolite of the drug Betahistine. Both share the same molecular weight (137.14 Da) and similar fragmentation patterns.

The Solution: This guide details two validated approaches:

-

Protocol A (LC-MS/MS): A HILIC-based method for bioanalysis (plasma/urine) utilizing Isotope Dilution to ensure specificity against 2-PAA.

-

Protocol B (HPLC-UV): A Mixed-Mode chromatography method for raw material QC, capable of separating 2-, 3-, and 4-PAA isomers.

Protocol A: LC-MS/MS Bioanalysis (Plasma/Urine)

Target Audience: PK Scientists, Toxicology Labs. Scope: Trace-level quantitation (LLOQ: ~1-5 ng/mL).

Method Rationale (Expertise & Causality)

Standard Reverse Phase (RP) chromatography requires ion-pairing reagents (like TFA) to retain 3-PAA, which severely suppresses MS sensitivity. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) .

-

Why HILIC? It retains polar analytes using a water-rich layer on the stationary phase, eluting them in high-organic content. This enhances desolvation efficiency in the MS source, boosting sensitivity by 5-10x compared to RP.

-

Why pH 3.5? Buffering at pH 3.5 keeps the pyridine ring protonated (positive charge) while the carboxylic acid is partially ionized, optimizing interaction with zwitterionic HILIC phases.

Reagents & Materials

-

Standard: 3-Pyridylacetic acid (Sigma/Aldrich, CAS: 501-81-5).

-

Internal Standard (IS): 3-Pyridylacetic acid-d4 (Custom synthesis or commercial isotope lab). Note: If d4 is unavailable, 2-PAA-d6 can be used if chromatographic resolution is baseline.

-

Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adj. Formic Acid).[1][2][3]

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Protein Precipitation)

Logic: HILIC requires high-organic injection solvents. Protein precipitation with Acetonitrile provides a compatible supernatant directly.

-

Aliquot: Transfer 50 µL of Plasma/Urine to a 1.5 mL tube.

-

Spike: Add 10 µL Internal Standard solution (100 ng/mL).

-

Precipitate: Add 200 µL cold Acetonitrile (1:4 ratio). Vortex vigorously for 30s.

-

Centrifuge: 10,000 x g for 10 min at 4°C.

-

Transfer: Move 150 µL supernatant to an autosampler vial.

-

Dilution (Optional): If peak shape is poor, dilute 1:1 with pure Acetonitrile before injection.

LC-MS/MS Conditions

Gradient Table:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) | Action |

| 0.00 | 5 | 95 | 0.4 | Loading |

| 1.00 | 5 | 95 | 0.4 | Isocratic Hold |

| 4.00 | 40 | 60 | 0.4 | Elution Gradient |

| 4.10 | 50 | 50 | 0.4 | Flush |

| 5.50 | 50 | 50 | 0.4 | Flush |

| 5.60 | 5 | 95 | 0.4 | Re-equilibration |

| 8.00 | 5 | 95 | 0.4 | End |

MS Parameters (ESI Positive Mode):

-

Source Temp: 500°C

-

Capillary Voltage: 3.0 kV

-

MRM Transitions:

-

Quantifier: 138.1

92.1 (Loss of -COOH; Collision Energy: ~18-22 eV) -

Qualifier: 138.1

65.1 (Pyridine ring fragment; CE: ~35 eV) -

Internal Standard: 142.1

96.1 (for d4-3-PAA)[3]

-

Protocol B: HPLC-UV for Quality Control

Target Audience: QC Labs, Raw Material Testing. Scope: High-concentration analysis, Isomer Purity.

Method Rationale

To separate the structural isomers (2-, 3-, and 4-PAA), a Mixed-Mode column (Reverse Phase + Ion Exchange) is superior to C18. The Primesep 200 (SIELC) or similar mixed-mode phase utilizes the basic nitrogen of the pyridine ring for cation-exchange retention, providing selectivity based on the pKa differences of the isomers.

Chromatographic Conditions[1][3]

-

Column: Primesep 200 (SIELC) or equivalent Mixed-Mode, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Water / Acetonitrile (80:[4]20) with 0.1% Formic Acid (Isocratic).

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV @ 260 nm (Pyridine absorption max).

-

Temperature: 30°C.

Isomer Elution Order (Typical): Due to the position of the nitrogen relative to the acidic tail, the pKa of the pyridine nitrogen shifts slightly.

Visualized Workflows & Logic

Sample Preparation Workflow (DOT Diagram)

Caption: Step-by-step protein precipitation workflow optimized for HILIC-MS analysis.

Method Selection Decision Tree (DOT Diagram)

Caption: Decision matrix for selecting between LC-MS/MS and HPLC-UV based on sensitivity needs.

Validation & Performance Metrics

To ensure Trustworthiness , the method must be self-validating. The following criteria are required for a compliant assay (FDA Bioanalytical Method Validation Guidance M10).

| Parameter | Acceptance Criteria | Notes |

| Linearity (r²) | > 0.995 | Weighted (1/x²) linear regression recommended. |

| Accuracy | 85-115% | Mean of back-calculated standards. |

| Precision (CV) | < 15% | Intra- and Inter-day.[7][8][9] |

| Recovery | > 80% | Consistent across Low, Med, High QC levels. |

| Matrix Effect | 90-110% | Compare post-extraction spike vs. neat solution. |

| Selectivity | No interference | Specifically check retention time of 2-PAA isomer. |

Critical Check: Run a standard of 2-pyridylacetic acid during method development. If 2-PAA and 3-PAA co-elute, the MS/MS transitions (138->92) will NOT distinguish them. You must adjust the gradient or column temperature until baseline separation (Resolution > 1.5) is achieved.

References

-

SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Retrieved October 25, 2025, from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 108, 3-Pyridylacetic acid. Retrieved October 25, 2025, from [Link]

-

Soni, K., et al. (2017).[3] An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine. Biomedical Chromatography, 31(2). (Cited as foundational protocol for isomer analysis). [Link]

-

Zhong, D., et al. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica. (Cited for extraction methodology comparison). [Link]

Sources

- 1. scioninstruments.com [scioninstruments.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]

- 6. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioanalytical assay for the quantification of rucaparib in rat plasma using UPLC-MS/MS: development, and validation for interaction with myricetin - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust, Validated HPLC Method for the Quantification of 3-Pyridylacetate

Abstract

This application note details a precise, accurate, and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 3-pyridylacetate. 3-Pyridylacetic acid, a significant metabolite of nicotine and other tobacco alkaloids, is of considerable interest in toxicological, pharmacological, and environmental research.[1][2] The described reversed-phase HPLC method with UV detection is demonstrated to be specific, linear, and suitable for a range of research and quality control applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale behind the method, a detailed protocol, and expected validation parameters according to ICH guidelines.[3][4][5]

Introduction: The Significance of this compound Analysis

3-Pyridylacetic acid (3-PAA) is a pyridinecarboxylic acid derivative and a major human xenobiotic metabolite of nicotine.[1][2] Its quantification in biological and environmental samples is crucial for understanding the metabolic pathways of nicotine, assessing exposure to tobacco products, and for pharmacokinetic studies of related compounds. A reliable and validated analytical method is paramount for generating high-quality data in these research areas. High-performance liquid chromatography (HPLC) is an ideal technique for this purpose, offering high sensitivity, resolution, and reproducibility.[3]

This application note presents a stability-indicating HPLC method, meaning it can accurately quantify this compound even in the presence of its degradation products, ensuring the integrity of stability studies.[6] The method utilizes a reversed-phase C18 column and a simple isocratic mobile phase with UV detection, making it both robust and accessible for most analytical laboratories.

Chromatographic Principles and Method Rationale

The selection of the chromatographic conditions is based on the physicochemical properties of this compound. As a polar, ionizable, zwitterionic compound, a reversed-phase HPLC method is well-suited for its separation.[2][7]

-

Stationary Phase: A C18 (octadecyl) column is chosen for its hydrophobicity, which provides adequate retention of the moderately polar this compound. The non-polar stationary phase interacts with the non-polar regions of the analyte.

-

Mobile Phase: The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer (phosphate buffer).

-

Acetonitrile (ACN): A common organic modifier in reversed-phase HPLC, ACN is used to control the elution strength of the mobile phase. Adjusting the ACN concentration allows for the optimization of the retention time and resolution of this compound.

-

Phosphate Buffer (pH adjusted): The pH of the mobile phase is a critical parameter for the analysis of ionizable compounds like this compound.[6] The pKa of the carboxylic acid group and the pyridine ring will dictate the analyte's charge at a given pH, which in turn affects its retention on the reversed-phase column. Maintaining a consistent pH with a buffer is essential for reproducible results. An acidic mobile phase (pH around 3) ensures the consistent protonation of the pyridine ring, leading to a stable retention time.[8]

-

-

Detection: this compound exhibits significant UV absorbance. The detection wavelength is set at approximately 270 nm, which corresponds to a region of high absorbance for the pyridine ring, ensuring good sensitivity.[6][9]

Experimental

Instrumentation and Materials

-

Instrumentation: HPLC system equipped with a UV detector or a photodiode array (PDA) detector.[6]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

-

Reagents:

-

3-Pyridylacetic acid hydrochloride (Reference Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic (analytical grade)

-

Phosphoric acid (analytical grade)

-

Water (HPLC grade or ultrapure)

-

Preparation of Solutions

-

Mobile Phase: Prepare a solution of 0.02 M potassium phosphate monobasic in water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile. A typical starting ratio is 95:5 (v/v) buffer to acetonitrile. The final composition should be optimized based on the specific column and system to achieve a suitable retention time.

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-pyridylacetic acid hydrochloride reference standard and dissolve it in 10 mL of high-purity water in a volumetric flask.[6]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: The sample preparation will depend on the matrix. For simple aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, a suitable extraction method (e.g., solid-phase extraction) may be required.

HPLC Method Protocol

-

System Preparation: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Injection: Inject 10-20 µL of each standard solution and sample onto the column.[6]

-

Chromatographic Conditions:

-

Data Analysis: Identify the this compound peak in the chromatograms based on its retention time compared to the standard. Quantify the peak area.

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

-

Quantification of Samples: Use the calibration curve to determine the concentration of this compound in the unknown samples.

Method Validation

The described HPLC method should be validated in accordance with ICH guidelines to ensure it is fit for its intended purpose.[4][5][11] The following validation parameters should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by peak purity analysis using a PDA detector.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a defined range.[11]

-

Accuracy: The closeness of the test results to the true value. This is typically determined by analyzing samples with known concentrations of this compound (e.g., spiked samples) and expressing the results as percent recovery.[11]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]

Data Presentation

Table 1: Summary of Chromatographic Conditions and Expected Performance

| Parameter | Condition / Expected Value |

| HPLC System | HPLC with UV/PDA Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 0.02 M Phosphate Buffer (pH 3.0) : Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection Wavelength | 270 nm |

| Retention Time | ~ 4-6 minutes (can be adjusted with mobile phase composition) |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (%RSD) | ≤ 2% |

| LOD | ~ 0.1 µg/mL |

| LOQ | ~ 0.3 µg/mL |

Visualizations

Experimental Workflow Diagram

Caption: HPLC analysis workflow for this compound.

Logical Relationship of Method Validation Parameters

Caption: Interrelation of key HPLC method validation parameters.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method readily implementable in most analytical laboratories. Proper method validation in accordance with ICH guidelines will ensure the generation of accurate and precise data, suitable for a wide range of applications in pharmaceutical, toxicological, and environmental sciences.

References

-

Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 3-Pyridylacetic acid hydrochloride. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridineacetic acid. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl pyridine-3-acetate. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Pyridinecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl this compound. Retrieved from [Link]

-

Lab Manager. (2025, August 14). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep C Column. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

FooDB. (2011, September 21). Showing Compound 3-Pyridylacetic acid (FDB022679). Retrieved from [Link]

-

NIST. (n.d.). Ethyl this compound. Retrieved from [Link]

-

YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

Sources

- 1. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 3-Pyridylacetic acid (FDB022679) - FooDB [foodb.ca]

- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. helixchrom.com [helixchrom.com]

- 8. 3-Pyridylacetic acid hydrochloride | SIELC Technologies [sielc.com]

- 9. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]

- 10. HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep C Column | SIELC Technologies [sielc.com]

- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 12. youtube.com [youtube.com]

Application of 3-pyridylacetate in the development of antibacterial agents.

From Semisynthetic Scaffolds to Metallo-Pharmaceuticals

Executive Summary & Strategic Rationale

3-Pyridylacetic acid (3-PAA) and its ester derivatives (3-pyridylacetates) represent a critical pharmacophore building block in modern antibiotic development. Unlike simple aliphatic linkers, the 3-pyridyl moiety offers unique bioisosteric properties: it functions as a hydrogen bond acceptor, modulates lipophilicity (LogP), and serves as a robust ligand for transition metal coordination.

This guide details the application of 3-pyridylacetate in two high-value antibacterial workflows:

-

Pleuromutilin Semisynthesis: Modification of the C-14 side chain to enhance ribosomal binding affinity and overcome resistance in Gram-positive pathogens (e.g., MRSA).

-

Metallo-Antibiotics: Utilization of 3-PAA as a bidentate ligand to stabilize Copper (Cu) and Zinc (Zn) complexes, introducing novel mechanisms of action (DNA gyrase inhibition/membrane disruption) against Gram-negative bacteria.

Application Module A: Pleuromutilin Derivatization

The pleuromutilin class (e.g., Tiamulin, Valnemulin, Lefamulin) inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. The C-14 glycolic ester side chain is the primary determinant of this binding affinity.

Mechanism of Enhancement

Replacing standard aliphatic side chains with 3-pyridylacetyl groups introduces a pyridine ring into the binding pocket. This allows for:

-

Pi-Stacking Interactions: The aromatic pyridine ring can engage in pi-stacking with ribosomal nucleotides (specifically A2058 or U2506 in S. aureus).

-

Solubility Modulation: The basic nitrogen (pKa ~3.8 for the pyridine ring) improves aqueous solubility at physiological pH compared to purely lipophilic side chains.

Synthetic Pathway (DOT Visualization)

The following diagram illustrates the semisynthetic route from the Pleuromutilin core (Mutilin) to a 3-pyridylacetyl derivative.

Caption: Synthetic workflow for coupling 3-pyridylacetic acid to the pleuromutilin core via activated esterification.

Application Module B: Metallo-Antibiotic Complexes

Transition metal complexes offering "multi-target" mechanisms are a rising strategy to combat antimicrobial resistance (AMR). This compound acts as a versatile ligand, coordinating metals through the pyridine nitrogen and the carboxylate oxygen.

-

Copper(II) Complexes: Cu(II)-3-pyridylacetate complexes have demonstrated enhanced activity against E. coli and S. aureus compared to the free ligand. The complex facilitates the transport of the metal ion across the bacterial membrane ("Trojan Horse" effect), leading to oxidative stress and DNA damage.

-

Ruthenium(II) Complexes: Used in photodynamic therapy, where the pyridyl tail helps localize the photosensitizer to bacterial membranes.

Comparative Activity Data (Representative):

| Compound | Organism | MIC (µg/mL) | Mechanism |

| 3-Pyridylacetic Acid (Free Ligand) | S. aureus | >128 | Weak membrane interaction |

| Cu(II)-[3-PAA]₂ Complex | S. aureus | 8 - 16 | Membrane disruption + ROS generation |

| Zn(II)-[3-PAA]₂ Complex | E. coli | 32 - 64 | Protein synthesis interference |

| Tiamulin (Standard Control) | S. aureus | 0.5 | Ribosomal inhibition (50S) |

Experimental Protocols

Protocol A: Chemical Synthesis of 3-Pyridylacetyl-Pleuromutilin

Objective: To synthesize a C-14 ester derivative of pleuromutilin using 3-pyridylacetic acid.

Reagents:

-

Pleuromutilin (or 14-amino-mutilin precursor)

-

3-Pyridylacetic acid hydrochloride (CAS: 6419-36-9)[1]

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

DMAP (4-Dimethylaminopyridine)

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve 3-pyridylacetic acid (1.2 eq) in anhydrous DCM. Add EDC·HCl (1.5 eq) and stir at 0°C for 30 minutes to generate the O-acylisourea intermediate.

-

Coupling: Add the Pleuromutilin core (1.0 eq) and DMAP (0.1 eq) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours under nitrogen atmosphere. Monitor reaction progress via TLC (Mobile phase: CHCl₃/MeOH 9:1).

-

Work-up (Critical Self-Validating Step):

-

Wash the organic layer with saturated NaHCO₃ (removes unreacted acid).

-

Wash with water and brine.

-

Validation: The pyridine ring is basic.[2] If impurities persist, extract the product into mild acid (0.1 M HCl), wash the organic layer (removes non-basic impurities), then basify the aqueous layer and re-extract into DCM.

-

-

Purification: Flash column chromatography on silica gel.

Protocol B: MIC Determination for Metal Complexes

Objective: Determine Minimum Inhibitory Concentration (MIC) while maintaining complex stability.

Constraint: Do NOT use phosphate-buffered saline (PBS) for initial dilutions, as phosphate anions can precipitate Copper/Zinc or displace the pyridylacetate ligand. Use MOPS or HEPES buffer.

Workflow:

-

Stock Preparation: Dissolve the Metal-3-PAA complex in 100% DMSO to a concentration of 10 mg/mL.

-

Dilution: Prepare serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB). Ensure final DMSO concentration is <1% to avoid solvent toxicity.

-

Inoculation: Inoculate plates with 5 x 10⁵ CFU/mL of bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922).

-

Incubation: Incubate at 37°C for 18–24 hours (aerobic).

-

Readout: The MIC is the lowest concentration showing no visible growth.

-

Validation: Run parallel controls with:

-

Free 3-pyridylacetic acid (Ligand control).

-

Metal salt alone (e.g., CuCl₂ - Metal control).

-

Standard antibiotic (e.g., Ciprofloxacin).

-

Mechanism of Action Visualization

Caption: Dual-pathway mechanism: Ribosomal inhibition (organic derivatives) vs. Membrane disruption (metal complexes).

References

-

Synthesis and antibacterial evaluation of novel pleuromutilin derivatives. PubMed. [Link]

-

Total synthesis of structurally-diverse pleuromutilin antibiotics. National Institutes of Health (PMC). [Link]

-

Synthesis, characterization, and antibacterial activities of some rare Earth metal complexes. PubMed. [Link]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives. National Institutes of Health (PMC). [Link]

-

Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone Derivatives. National Institutes of Health (PMC). [Link]

-

Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. MDPI. [Link]

Sources

Application Notes and Protocols for Determining the In Vitro Biological Activity of 3-Pyridylacetate

Introduction: Unveiling the Potential of 3-Pyridylacetate

This compound, a pyridine-containing organic compound, belongs to a class of molecules with diverse and significant biological activities.[1] Pyridine and its derivatives are integral components of numerous natural products, including vitamins and alkaloids, and form the structural core of many pharmaceutical agents.[1] These compounds have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][3] Given that 3-pyridylacetic acid is a known metabolite of nicotine, understanding its intrinsic biological activity is of considerable interest for toxicology, pharmacology, and drug discovery.[4]

This comprehensive guide provides a suite of detailed in vitro assays to characterize the potential biological activities of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals to explore its effects on key cellular targets and pathways. We will delve into assays for enzyme inhibition, cytotoxicity, receptor binding, and intracellular signaling, providing not just the procedural steps but also the scientific rationale behind each experimental choice to ensure robust and reliable data generation.

I. Assessment of Enzyme Inhibitory Activity

Many pyridine-containing compounds are known to be potent enzyme inhibitors.[5] Therefore, a logical first step in characterizing this compound is to screen it against relevant enzyme targets.

A. Cholinesterase Inhibition Assay

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine.[6] Their inhibition is a key therapeutic strategy for Alzheimer's disease and other neurological conditions.[7]